(1S,3S)-cyclohexane-1,3-diol
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Overview
Description
(1S,3S)-cyclohexane-1,3-diol: is an organic compound with the molecular formula C6H12O2 . It is a stereoisomer of 1,3-cyclohexanediol, where the hydroxyl groups are positioned on opposite sides of the cyclohexane ring, giving it a trans configuration . This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S,3S)-cyclohexane-1,3-diol can be synthesized through several methods. One common method involves the catalytic hydrogenation of resorcinol (1,3-benzenediol) under specific conditions. This process typically uses a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of 1,3-cyclohexanediol, trans- often involves the hydrogenation of resorcinol in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: (1S,3S)-cyclohexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,3-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to cyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Cyclohexane-1,3-dione.
Reduction: Cyclohexanol.
Substitution: 1,3-Dichlorocyclohexane.
Scientific Research Applications
(1S,3S)-cyclohexane-1,3-diol has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It serves as a building block for the synthesis of drugs and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the development of new materials, including polymers and resins.
Biological Studies: It is employed in studies related to enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 1,3-cyclohexanediol, trans- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl groups in the trans configuration allow for specific interactions with enzymes, leading to the formation of various metabolites .
Comparison with Similar Compounds
1,3-Cyclohexanediol, cis-: The cis isomer has hydroxyl groups on the same side of the cyclohexane ring, leading to different chemical and physical properties.
1,2-Cyclohexanediol: This compound has hydroxyl groups on adjacent carbon atoms, resulting in different reactivity and stability.
1,4-Cyclohexanediol: The hydroxyl groups are positioned on opposite sides of the ring but on carbon atoms separated by two other carbon atoms.
Uniqueness: (1S,3S)-cyclohexane-1,3-diol is unique due to its trans configuration, which imparts specific chemical reactivity and physical properties. This configuration allows for distinct interactions in chemical reactions and biological systems, making it valuable in various applications .
Properties
Molecular Formula |
C6H12O2 |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(1S,3S)-cyclohexane-1,3-diol |
InChI |
InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
RLMGYIOTPQVQJR-WDSKDSINSA-N |
SMILES |
C1CC(CC(C1)O)O |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)O)O |
Canonical SMILES |
C1CC(CC(C1)O)O |
Origin of Product |
United States |
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